(2-Bromoethyl)propylcarbamic acid benzyl ester
CAS No.: 2169351-57-7
Cat. No.: VC3172602
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169351-57-7 |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | benzyl N-(2-bromoethyl)-N-propylcarbamate |
| Standard InChI | InChI=1S/C13H18BrNO2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
| Standard InChI Key | CPMGKSRJRJQDME-UHFFFAOYSA-N |
| SMILES | CCCN(CCBr)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCCN(CCBr)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
(2-Bromoethyl)propylcarbamic acid benzyl ester is identified by its molecular formula C13H18BrNO2 and has a molecular weight of 300.19 g/mol . The compound features several functional groups that contribute to its chemical behavior, including a carbamate group, a benzyl ester moiety, and a bromoethyl substituent. The presence of these functional groups makes it a versatile building block in organic synthesis.
Identification and Basic Properties
The compound has been registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and commercial catalogs.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| PubChem CID | 127020985 |
| CAS Number | 2169351-57-7 |
| Date Created (PubChem) | 2017-06-03 |
| Date Modified (PubChem) | 2025-02-22 |
Nomenclature and Synonyms
The compound is known by several systematic and common names in chemical literature:
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(2-Bromoethyl)propylcarbamic acid benzyl ester (primary name)
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Benzyl N-(2-bromoethyl)-N-propylcarbamate
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(2-Bromo-ethyl)-propyl-carbamic acid benzyl ester
Synthesis Methods
The synthesis of (2-Bromoethyl)propylcarbamic acid benzyl ester typically involves several reaction pathways that utilize specific reagents and conditions to achieve the desired product.
Reaction Conditions
The preparation of similar carbamate compounds often requires controlled reaction conditions:
| Parameter | Typical Conditions |
|---|---|
| Temperature | 50°C to reflux temperature |
| Solvent | DMF, THF, or toluene |
| Base | Potassium carbonate or triethylamine |
| Reaction Time | 16-24 hours |
| Atmosphere | Inert (nitrogen or argon) |
Chemical Reactivity
The chemical behavior of (2-Bromoethyl)propylcarbamic acid benzyl ester is largely determined by its functional groups, particularly the reactive bromine atom that serves as a leaving group in various chemical transformations.
Nucleophilic Substitution Reactions
The bromoethyl group in the compound makes it particularly susceptible to nucleophilic substitution reactions. Common nucleophiles that can react with this compound include:
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Amines (primary and secondary)
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Thiols
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Alkoxides
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Azides
These reactions typically proceed via SN2 mechanism, where the nucleophile attacks the carbon adjacent to the bromine atom, displacing the bromine as a leaving group.
Functional Group Modifications
The presence of the benzyl ester group also allows for various transformations:
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Hydrolysis of the ester to yield the corresponding carboxylic acid
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Reduction of the ester to produce alcohols
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Transesterification to form different esters
Applications in Research and Industry
(2-Bromoethyl)propylcarbamic acid benzyl ester has several potential applications based on its chemical structure and reactivity.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactive functional groups. It can be used as an intermediate in the synthesis of more complex molecules, including:
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Pharmaceutical compounds
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Specialty chemicals
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Advanced materials
Medicinal Chemistry
Carbamates similar to (2-Bromoethyl)propylcarbamic acid benzyl ester have been utilized in medicinal chemistry due to their ability to serve as peptide bond surrogates. The compound may exhibit potential in:
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Drug development
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Structure-activity relationship studies
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Enzyme inhibition research
Structural Analysis
The three-dimensional structure of (2-Bromoethyl)propylcarbamic acid benzyl ester plays a crucial role in determining its chemical behavior and interactions with other molecules.
Conformational Analysis
The compound can adopt multiple conformations due to rotation around single bonds. These conformational states influence its reactivity and interactions with substrates or receptors in biological systems.
Comparative Analysis
To better understand the unique properties of (2-Bromoethyl)propylcarbamic acid benzyl ester, it's useful to compare it with structurally related compounds.
| Compound | Structural Difference | Reactivity Comparison |
|---|---|---|
| Benzyl carbamate | Lacks bromoethyl and propyl groups | Less reactive towards nucleophiles |
| N-propylcarbamic acid benzyl ester | Lacks bromoethyl group | Lower reactivity in substitution reactions |
| 2-Bromoethyl acetate | Different functional group (acetate vs. carbamate) | Similar reactivity at bromine position |
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